3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a trifluoromethoxybenzoyl group attached to a pyrrolidine ring, which is further connected to an oxazolidinone moiety
Scientific Research Applications
Antibacterial Properties
The compound 3-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl)oxazolidin-2-one, due to its structural similarity with known oxazolidinones, may have significant antibacterial properties. Oxazolidinones are a novel class of synthetic antibacterial agents active against gram-positive organisms including methicillin-resistant Staphylococcus aureus as well as selected anaerobic organisms. Notable representatives of this class, such as linezolid and eperezolid, have exhibited in vivo potency against S. aureus comparable to current clinical treatments. This suggests the potential of this compound in antibacterial applications, particularly against gram-positive pathogens (Tucker et al., 1998).
Expanded Activity Against Gram-Negative Organisms
Another significant application is the expansion of the antibacterial spectrum of oxazolidinones to include gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. Modifications to the oxazolidinone structure, similar to the subject compound, have resulted in compounds with good activity against these fastidious gram-negative organisms, highlighting the compound's potential to contribute to the development of broad-spectrum antibacterial agents (Genin et al., 2000).
Synthesis of Oxazolidines and Thiazolidines
The compound's structure also lends itself to the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showcasing its utility in synthetic organic chemistry. This process involves the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines by fusion with aromatic aldehydes, with potential applications in the synthesis of various organic compounds (Badr et al., 1981).
Improved Class Safety Profile
Moreover, novel oxazolidinone derivatives, akin to the compound , have been developed with high activity against gram-positive pathogens coupled with a reduced potential for adverse effects such as myelosuppression and monoamine oxidase inhibition. This aspect underscores the compound's potential in the development of safer antibacterial agents (Gordeev & Yuan, 2014).
Antimicrobial Screening
The compound's structural framework has also been used in the synthesis of derivatives incorporating the thiazole ring, which have shown significant in vitro antibacterial activity against both gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus). This indicates the potential for therapeutic interventions against microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride: This is achieved by reacting 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized by reacting the appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.
Coupling Reaction: The pyrrolidine intermediate is then coupled with 2,4,5-trifluoro-3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or am
Properties
IUPAC Name |
3-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O4/c1-23-13-11(17)9(6-10(16)12(13)18)14(21)19-3-2-8(7-19)20-4-5-24-15(20)22/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMDTKNUUCTTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(C2)N3CCOC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.